![molecular formula C7H18Cl2N2 B6238715 methyl[(piperidin-4-yl)methyl]amine dihydrochloride CAS No. 1982760-72-4](/img/no-structure.png)

methyl[(piperidin-4-yl)methyl]amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

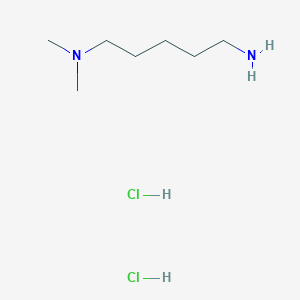

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the CAS Number: 405928-19-0 . It has a linear formula of C8H20CL2N2 .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The InChI Code for this compound is 1S/C8H18N2.2ClH/c1-9-7-8-3-5-10(2)6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.17 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 159.8±8.0 °C at 760 mmHg .科学的研究の応用

Drug Design and Synthesis

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives, which are crucial in drug design . Its structure allows for the introduction of additional functional groups that can enhance the pharmacological profile of the resulting compounds. This versatility makes it an essential building block in medicinal chemistry, contributing to the development of new therapeutic agents.

Pharmacological Research

Piperidine derivatives, including those derived from methyl[(piperidin-4-yl)methyl]amine dihydrochloride, have been extensively studied for their pharmacological activities . They are present in more than twenty classes of pharmaceuticals and have shown promise in the treatment of a wide range of conditions, such as cancer, viral infections, and neurological disorders.

Antimalarial Activity

Research has demonstrated that piperidine derivatives exhibit significant antimalarial activity, particularly against resistant strains of Plasmodium falciparum . Methyl[(piperidin-4-yl)methyl]amine dihydrochloride can be used to synthesize compounds with high selectivity and potency against malaria, contributing to the ongoing fight against this devastating disease.

Antioxidant Properties

Compounds with a piperidine nucleus, like methyl[(piperidin-4-yl)methyl]amine dihydrochloride, have been identified as potent antioxidants . These properties are valuable in the development of treatments for oxidative stress-related conditions, including neurodegenerative diseases and cancer.

Biological Activity Screening

The compound’s structure is conducive to the creation of a diverse array of piperidine derivatives, which can be screened for a variety of biological activities . This makes it a useful tool in high-throughput screening campaigns aimed at identifying new biologically active molecules.

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It’s hypothesized that it may interact with its targets in a similar manner to other piperidine derivatives

Biochemical Pathways

The biochemical pathways affected by Methyl[(piperidin-4-yl)methyl]amine dihydrochloride are currently unknown . Piperidine derivatives are known to be involved in a wide range of biochemical processes

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(piperidin-4-yl)methyl]amine dihydrochloride involves the reaction of piperidine with formaldehyde followed by reduction with sodium borohydride to form the intermediate, 4-piperidinemethanol. This intermediate is then reacted with methylamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Sodium borohydride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde in the presence of hydrochloric acid to form 4-piperidinemethanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the 4-piperidinemethanol to the corresponding amine.", "Step 3: Methylamine is added to the reaction mixture to form the final product, methyl[(piperidin-4-yl)methyl]amine.", "Step 4: The product is isolated as the dihydrochloride salt by addition of hydrochloric acid." ] } | |

CAS番号 |

1982760-72-4 |

製品名 |

methyl[(piperidin-4-yl)methyl]amine dihydrochloride |

分子式 |

C7H18Cl2N2 |

分子量 |

201.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。